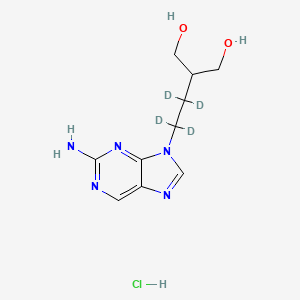![molecular formula C23H24N6O3 B12427619 (5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide](/img/structure/B12427619.png)
(5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNE684 is a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound has garnered significant attention due to its ability to inhibit necroptosis, a form of programmed cell death that is morphologically similar to necrosis. Necroptosis is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE684 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for GNE684 are not extensively documented in the public domain. the compound is available for research purposes and is typically synthesized in specialized laboratories under controlled conditions to ensure purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
GNE684 primarily undergoes interactions that inhibit the kinase activity of RIPK1. It disrupts RIP1 autophosphorylation, interactions between RIP1 and RIP3, RIP3 autophosphorylation, and phosphorylation of mixed lineage kinase domain-like protein (MLKL) by RIP3 .
Common Reagents and Conditions
The compound is tested in various cell lines, including human HT-29, mouse L929, and rat H9c2 cells, under conditions that induce necroptosis. Typical reagents include tumor necrosis factor (TNF), BV6, and zVAD .
Major Products Formed
The primary outcome of reactions involving GNE684 is the inhibition of necroptotic cell death, which is crucial for studying inflammatory and neurodegenerative diseases .
Scientific Research Applications
GNE684 has a wide range of scientific research applications:
Biology: Investigated for its effects on immune reconstitution and graft-versus-host disease (GVHD).
Industry: Utilized in the development of new drugs targeting necroptosis-related pathways.
Mechanism of Action
GNE684 exerts its effects by binding to the hydrophobic pocket within the kinase domain of RIPK1. This binding inhibits the kinase activity of RIPK1, preventing the phosphorylation events necessary for necroptosis. The compound specifically targets the inactive DFG-out state of RIPK1, making it a type III allosteric kinase inhibitor .
Comparison with Similar Compounds
Similar Compounds
Necrostatins: These compounds also inhibit RIPK1 but may have different binding affinities and specificities.
GW806742X: Targets both RIPK1 and RIPK3, but is toxic at higher concentrations.
Compound 2: Inhibits necroptosis in both murine and human cells by forming hydrogen bonds in the ATP pocket of MLKL.
Uniqueness of GNE684
GNE684 stands out due to its high potency and cross-species efficacy. It inhibits RIP1 kinase activity in human, mouse, and rat cells with varying degrees of potency, making it a versatile tool for studying necroptosis across different species . Additionally, GNE684 has shown effectiveness in both in vitro and in vivo models, providing a robust platform for therapeutic research .
Properties
Molecular Formula |
C23H24N6O3 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(5S)-N-[(3S)-7-methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide |
InChI |
InChI=1S/C23H24N6O3/c1-28-18-13-24-20(32-2)12-15(18)8-9-16(23(28)31)25-22(30)21-26-19-11-10-17(29(19)27-21)14-6-4-3-5-7-14/h3-7,12-13,16-17H,8-11H2,1-2H3,(H,25,30)/t16-,17-/m0/s1 |
InChI Key |
JXFYROJRZJPKTQ-IRXDYDNUSA-N |
Isomeric SMILES |
CN1C2=CN=C(C=C2CC[C@@H](C1=O)NC(=O)C3=NN4[C@@H](CCC4=N3)C5=CC=CC=C5)OC |
Canonical SMILES |
CN1C2=CN=C(C=C2CCC(C1=O)NC(=O)C3=NN4C(CCC4=N3)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


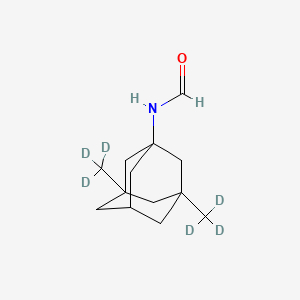
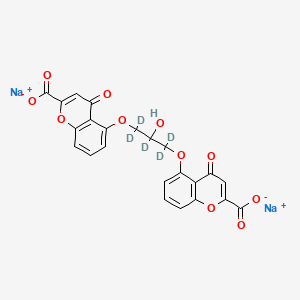


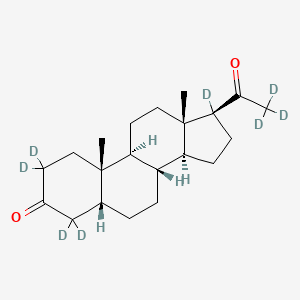
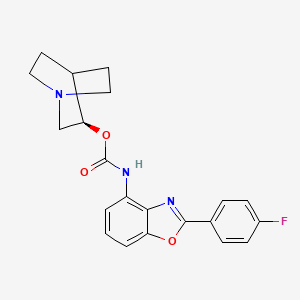
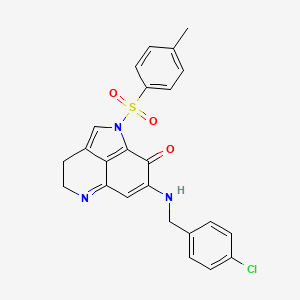
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)
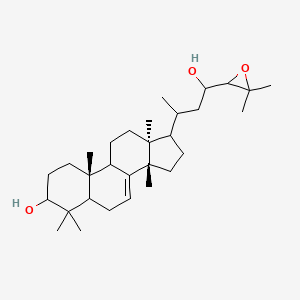

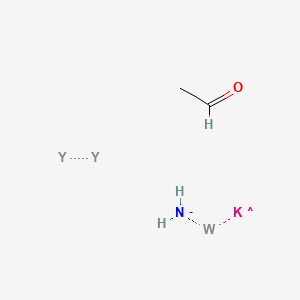
![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)
